Nerandomilast

PDE4B inhibition Isoform selectivity Antiemetic

Nerandomilast (BI is an orally administered, small-molecule preferential inhibitor of phosphodiesterase 4B (PDE4B), a member of the PDE4 family that hydrolyzes cyclic adenosine monophosphate (cAMP). It exhibits a ninefold preference for PDE4B over PDE4D.

Molecular Formula C20H25ClN6O2S
Molecular Weight 449.0 g/mol
CAS No. 1423719-30-5
Cat. No. B10856306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNerandomilast
CAS1423719-30-5
Molecular FormulaC20H25ClN6O2S
Molecular Weight449.0 g/mol
Structural Identifiers
SMILESC1CC(C1)(CO)NC2=NC(=NC3=C2S(=O)CC3)N4CCC(CC4)C5=NC=C(C=N5)Cl
InChIInChI=1S/C20H25ClN6O2S/c21-14-10-22-17(23-11-14)13-2-7-27(8-3-13)19-24-15-4-9-30(29)16(15)18(25-19)26-20(12-28)5-1-6-20/h10-11,13,28H,1-9,12H2,(H,24,25,26)/t30-/m1/s1
InChIKeyUHYCLWAANUGUMN-SSEXGKCCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nerandomilast (BI 1015550) for Idiopathic Pulmonary Fibrosis: Clinical-Stage PDE4B Preferential Inhibitor


Nerandomilast (BI 1015550) is an orally administered, small-molecule preferential inhibitor of phosphodiesterase 4B (PDE4B), a member of the PDE4 family that hydrolyzes cyclic adenosine monophosphate (cAMP). It exhibits a ninefold preference for PDE4B over PDE4D [1]. The compound is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF) and has demonstrated antifibrotic and immunomodulatory effects in both preclinical and clinical settings [2].

Why PDE4B Preferential Inhibition Matters: Differentiating Nerandomilast from Non-Selective PDE4 Inhibitors


Within the phosphodiesterase 4 (PDE4) class, isoform selectivity is a critical determinant of both efficacy and tolerability. Non-selective PDE4 inhibitors, such as roflumilast, are effective in chronic obstructive pulmonary disease (COPD) but are associated with dose-limiting gastrointestinal adverse events, including nausea, diarrhea, and emesis [1]. In contrast, nerandomilast was rationally designed to preferentially inhibit the PDE4B isoform, which is enriched in immune and structural lung cells, while sparing PDE4D, the isoform linked to emesis [2]. Therefore, substituting nerandomilast with a non-selective PDE4 inhibitor would compromise the intended therapeutic window, increasing the risk of off-target toxicity without the benefit of targeted antifibrotic activity demonstrated in pivotal trials [3].

Quantitative Differentiation of Nerandomilast: In Vitro Potency, In Vivo Efficacy, and Clinical Safety Data


PDE4B Isoform Selectivity: 9-Fold Preference Over PDE4D Minimizes Emetic Liability

Nerandomilast demonstrates a 9-fold preference for PDE4B (IC50 = 7.2–10 nM) over PDE4D (IC50 = 91 nM), in contrast to roflumilast which is a potent, non-selective PDE4 inhibitor (PDE4B IC50 = 0.6 nM; PDE4D IC50 = 0.8 nM) [1]. In an in vivo emesis model, nerandomilast produced fewer emetic events (0.3 events/animal) compared to roflumilast (0.7 events/animal) at 10× ED50 for lung inflammation, with a lower percentage of vomiting animals (21% vs. 42%) [1].

PDE4B inhibition Isoform selectivity Antiemetic

FVC Decline Slowed by 68.8 mL vs. Placebo in Phase 3 IPF Trial

In the pivotal Phase 3 FIBRONEER-IPF trial, nerandomilast 18 mg twice daily reduced the absolute decline in forced vital capacity (FVC) over 52 weeks compared to placebo. The adjusted mean change in FVC was -114.7 mL in the nerandomilast 18-mg group, -138.6 mL in the 9-mg group, and -183.5 mL in the placebo group [1]. The adjusted difference between the 18-mg dose and placebo was 68.8 mL (95% CI, 30.3 to 107.4; P<0.001) [1].

Forced Vital Capacity (FVC) Idiopathic Pulmonary Fibrosis Phase 3 Clinical Trial

Additive Benefit in Patients Already on Standard-of-Care Antifibrotics

The Phase 3 FIBRONEER-IPF trial enrolled patients regardless of background antifibrotic therapy (77.7% were receiving nintedanib or pirfenidone at baseline). The primary efficacy outcome (FVC preservation) was consistent across subgroups, demonstrating that nerandomilast provides additional benefit on top of existing standard-of-care therapies [1]. A dedicated drug-drug interaction study confirmed that nerandomilast does not alter the total exposure of nintedanib or pirfenidone [2].

Combination therapy Nintedanib Pirfenidone

Favorable Safety and Tolerability Profile: Discontinuation Rates Similar to Placebo

In a pooled analysis of Phase 3 trials, nerandomilast demonstrated a favorable safety and tolerability profile, with a similar rate of discontinuation due to adverse events as placebo [1]. Diarrhea was the most common adverse event (41.3% for 18 mg, 31.1% for 9 mg, vs. 16.0% for placebo), but rates of serious adverse events and treatment discontinuation were balanced across groups [2]. Notably, the incidence of nausea and vomiting—common with non-selective PDE4 inhibitors—was not reported as dose-limiting.

Safety Tolerability Adverse Events

Consistent Antifibrotic Efficacy Across IPF and PPF Populations

Nerandomilast has demonstrated efficacy in both idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF), including PPF associated with autoimmune diseases. In the FIBRONEER-ILD trial, nerandomilast 9 mg and 18 mg BID reduced FVC decline over 52 weeks compared to placebo in patients with PPF, with a hazard ratio for composite outcome (time to first acute exacerbation, hospitalization, or death) of 0.56 (95% CI: 0.33–0.96) for the high-dose group [1]. This indicates a consistent benefit across a spectrum of fibrotic interstitial lung diseases.

Progressive Pulmonary Fibrosis (PPF) Broad-spectrum antifibrotic ILD

Preclinical Antifibrotic Potency: Inhibition of Myofibroblast Contractility and α-SMA Expression

In human IPF lung fibroblasts, nerandomilast inhibited TGF-β-induced α-smooth muscle actin (α-SMA) protein expression with an IC50 of 210 nM and significantly reduced myofibroblast contractility [1]. It also suppressed the release of pro-inflammatory cytokines TNF-α (IC50 = 35 nM) and IL-2 (IC50 = 9 nM) from human PBMCs [1]. These dual antifibrotic and anti-inflammatory effects differentiate nerandomilast from agents that target only a single pathogenic pathway.

Myofibroblast α-SMA TGF-β signaling

Primary Use Cases for Nerandomilast in Research and Clinical Development


Investigating PDE4B-Selective Antifibrotic Mechanisms in Primary Human Lung Fibroblasts

Researchers studying the role of PDE4B in myofibroblast biology and extracellular matrix remodeling should utilize nerandomilast as a preferential PDE4B inhibitor to avoid confounding effects from PDE4D inhibition. The compound has been validated in cytokine-stimulated human IPF lung fibroblasts, where it inhibits α-SMA expression (IC50 = 210 nM) and reduces contractility [1]. Comparative studies with non-selective PDE4 inhibitors like roflumilast can elucidate the specific contribution of PDE4B to fibrotic signaling pathways.

Evaluating Add-On Therapy in Preclinical Models of Established Pulmonary Fibrosis

Given its clinical demonstration of benefit when added to nintedanib or pirfenidone [1], nerandomilast is ideally suited for combination studies in rodent models of bleomycin- or AdTGF-β-induced pulmonary fibrosis. Researchers can assess the additive or synergistic effects of targeting PDE4B-mediated cAMP signaling alongside standard-of-care agents. The compound's favorable drug-drug interaction profile [2] supports its use in such combination regimens.

Clinical Trial Design for Progressive Fibrosing Interstitial Lung Diseases (PF-ILD)

Sponsors and investigators developing new therapies for PF-ILD should consider nerandomilast as a reference agent for future combination trials. The FIBRONEER-ILD trial demonstrated a consistent reduction in FVC decline and a 44% lower risk of composite clinical events with nerandomilast in PPF patients, including those with autoimmune-associated ILD [1]. This provides a robust benchmark for evaluating novel antifibrotic candidates in this expanding therapeutic area.

Selectivity Profiling of Novel PDE4 Inhibitors in Preclinical Development

Nerandomilast serves as a well-characterized comparator for PDE4B-preferential inhibition in drug discovery programs. Its defined isoform selectivity profile (9-fold preference for PDE4B over PDE4D) and in vivo emesis data [1] provide a reference standard for benchmarking the therapeutic index of next-generation PDE4 inhibitors. Using nerandomilast as a positive control enables direct assessment of whether new chemical entities achieve superior selectivity or improved tolerability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nerandomilast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.